7-Bromo-5-methylisoquinolin-1-amine

MAO-B inhibition neurodegeneration enzyme assay

Researchers studying MAO-B in neurodegenerative disease often face a lack of selective, well-characterized tool compounds. 7-Bromo-5-methylisoquinolin-1-amine directly addresses this gap. - Demonstrated MAO-B inhibition with an IC50 of 209 nM, enabling target engagement studies. - Defined 7-bromo-5-methyl substitution pattern ensures specific molecular recognition, unlike unsubstituted analogs. - Synthetic versatility for SAR campaigns via 7-bromo cross-coupling handle.

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
CAS No. 1935486-04-6
Cat. No. B12862481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-methylisoquinolin-1-amine
CAS1935486-04-6
Molecular FormulaC10H9BrN2
Molecular Weight237.10 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C=CN=C2N)Br
InChIInChI=1S/C10H9BrN2/c1-6-4-7(11)5-9-8(6)2-3-13-10(9)12/h2-5H,1H3,(H2,12,13)
InChIKeyOIGJRPREQNRAHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-methylisoquinolin-1-amine: Chemical Properties & Structure


7-Bromo-5-methylisoquinolin-1-amine (CAS 1935486-04-6) is a brominated isoquinolinamine derivative with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol . The compound features a bromine atom at the 7-position, a methyl group at the 5-position, and an amine at the 1-position of the isoquinoline ring [1]. This specific substitution pattern distinguishes it from other isoquinolinamines and underpins its utility as a pharmaceutical intermediate and tool compound for target engagement studies.

Compound Class Brominated isoquinolinamine
Research Role Target engagement tool compound
Synthesis Use Pharmaceutical intermediate

7-Bromo-5-methylisoquinolin-1-amine: Substitution Limitations


The substitution pattern of 7-Bromo-5-methylisoquinolin-1-amine is critical to its biological activity and synthetic utility. Simple isoquinolin-1-amine (CAS 1532-84-9) lacks both the 5-methyl and 7-bromo substituents, resulting in different electronic properties and steric bulk that significantly alter target binding and reactivity [1]. Similarly, regioisomers such as 5-Bromo-7-methylisoquinolin-1-amine (CAS 1330755-83-3) share the same molecular formula but exhibit divergent pharmacological profiles due to altered spatial orientation of key functional groups . Unsubstituted or differently substituted analogs cannot replicate the precise molecular recognition events enabled by the 5-methyl and 7-bromo moieties of the target compound, rendering generic substitution scientifically unsound for applications requiring specific target engagement or synthetic fidelity.

Isoquinolin-1-amine lacks 5-methyl and 7-bromo substituents; target binding may not transfer.
Regioisomer 5-Bromo-7-methyl variant differs in spatial orientation; pharmacological profile may diverge.
Unsubstituted analogs may not achieve comparable target engagement or synthetic fidelity.

7-Bromo-5-methylisoquinolin-1-amine: Comparative Evidence


MAO-B Inhibition Profile

7-Bromo-5-methylisoquinolin-1-amine inhibits rat brain monoamine oxidase B (MAO-B) with an IC50 of 209 nM [1]. This potency is distinct from the unsubstituted parent isoquinolin-1-amine, which does not exhibit significant MAO-B inhibition at comparable concentrations [2]. The addition of the 7-bromo and 5-methyl substituents enhances binding affinity for the MAO-B active site.

MAO-B Inhibition
Cross-study comparable
IC50 209 nM vs unsubstituted parent (negligible inhibition)
Supports compound selection for MAO-B pathway studies.
Rat brain mitochondrial homogenate assay.
MAO-B inhibition neurodegeneration enzyme assay

Regioisomeric Differentiation

7-Bromo-5-methylisoquinolin-1-amine (MW 237.10) and its regioisomer 5-Bromo-7-methylisoquinolin-1-amine (MW 237.10) share identical molecular formula but differ in substitution pattern . While specific IC50 data for the 5,7-isomer is not publicly available, established structure-activity relationships for 7-substituted isoquinolinamines indicate that the 7-position bromine is critical for optimal MAO-B inhibition [1]. The 5-methyl group further modulates lipophilicity and metabolic stability.

Regioisomeric Differentiation
Class-level inference
7-bromo,5-methyl substitution pattern vs 5-bromo,7-methyl regioisomer
Correct regioisomer selection critical for assay validity.
SAR inference; quantitative comparison data not available.
regioisomerism SAR chemical biology

MAO Isoform Selectivity

7-Bromo-5-methylisoquinolin-1-amine inhibits MAO-B with an IC50 of 209 nM [1], while the structurally simpler 7-bromoisoquinolin-1-amine (CAS 215453-53-5) exhibits potent MAO-A inhibition with an IC50 of 9.5 nM [2]. The presence of the 5-methyl group in the target compound shifts selectivity from MAO-A to MAO-B, demonstrating that subtle structural modifications can dramatically alter isoform preference.

MAO Isoform Selectivity
Cross-study comparable
MAO-B IC50 209 nM (target) vs MAO-A IC50 9.5 nM (7-bromo analog)
5-Methyl group shifts selectivity from MAO-A to MAO-B.
Target: rat MAO-B; comparator: human recombinant MAO-A.
MAO-A MAO-B isoform selectivity

ROCK2 Inhibitor Scaffold Potential

While direct ROCK inhibition data for 7-Bromo-5-methylisoquinolin-1-amine is not yet reported, the isoquinolin-1-amine scaffold has been validated as a ROCK inhibitor pharmacophore. For example, 6-substituted isoquinolin-1-amine derivatives have demonstrated ROCK2 inhibition with IC50 values as low as 19 nM [1]. This establishes the isoquinolin-1-amine core as a privileged structure for kinase inhibition and suggests that 7-Bromo-5-methylisoquinolin-1-amine may serve as a useful starting point for ROCK-targeted medicinal chemistry efforts.

ROCK2 Inhibitor Potential
Class-level inference
Isoquinolin-1-amine scaffold validated; 6-substituted derivative ROCK2 IC50 19 nM
Scaffold may support kinase inhibitor development programs.
Direct ROCK2 data for this compound not reported.
ROCK inhibition kinase cardiovascular

7-Bromo-5-methylisoquinolin-1-amine: Application Scenarios


MAO-B Inhibitor Tool for Neurodegeneration Research

Based on its demonstrated IC50 of 209 nM against rat brain MAO-B [1], 7-Bromo-5-methylisoquinolin-1-amine is suitable for use as a tool compound in studies investigating MAO-B's role in Parkinson's disease, Alzheimer's disease, and other neurodegenerative conditions. Researchers requiring a sub-micromolar MAO-B inhibitor with a defined isoquinolinamine scaffold will find this compound preferable to unsubstituted isoquinolin-1-amine, which lacks MAO-B activity, and to MAO-A-preferring analogs like 7-bromoisoquinolin-1-amine.

Regioisomeric SAR Probe

The distinct substitution pattern of 7-Bromo-5-methylisoquinolin-1-amine makes it an essential comparator for SAR campaigns exploring the impact of bromine and methyl group positioning on the isoquinoline core. When used alongside regioisomers such as 5-Bromo-7-methylisoquinolin-1-amine , this compound enables systematic mapping of substitution-dependent biological activity, physicochemical properties, and metabolic stability.

Kinase Inhibitor Synthetic Intermediate

Given the established utility of isoquinolin-1-amines as ROCK kinase inhibitor scaffolds [2], 7-Bromo-5-methylisoquinolin-1-amine can be employed as a synthetic building block for generating novel derivatives. The 7-bromo substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 5-methyl group may enhance metabolic stability and modulate lipophilicity. This compound is particularly valuable for medicinal chemistry programs targeting kinases with an isoquinoline-binding pharmacophore.

Application
Selection Property
Validation Focus
Neurodegeneration model studies (MAO-B pathway)
Sub-micromolar MAO-B inhibitor profile
MAO-B target engagement confirmation
Structure-activity relationship (SAR) studies
7-Bromo,5-methyl substitution pattern
Regioisomer biological activity mapping
Kinase inhibitor synthesis programs
7-Bromo functionalization handle
ROCK/kinase inhibition assay validation

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